

# 4,7-Difluoroindan-1-one CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,7-Difluoroindan-1-one

Cat. No.: B171051

[Get Quote](#)

## In-Depth Technical Guide to 4,7-Difluoroindan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,7-Difluoroindan-1-one**, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physical and spectroscopic properties, a representative synthesis protocol, and a discussion of its potential applications in drug development.

## Core Chemical Information

CAS Number: 130408-16-1

Molecular Formula: C<sub>9</sub>H<sub>6</sub>F<sub>2</sub>O

## Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic data for **4,7-Difluoroindan-1-one**. This information is crucial for its identification, characterization, and application in various research and development settings.

| Property                        | Value                                         |
|---------------------------------|-----------------------------------------------|
| Molecular Weight                | 168.14 g/mol                                  |
| Appearance                      | White to off-white solid                      |
| Boiling Point                   | 254.7 ± 40.0 °C (Predicted)[1]                |
| Density                         | 1.362 ± 0.06 g/cm³ (Predicted)[1]             |
| Storage Temperature             | Room Temperature, Sealed in dry conditions[1] |
| <sup>1</sup> H NMR (Predicted)  | No experimental data found                    |
| <sup>13</sup> C NMR (Predicted) | No experimental data found                    |
| IR Spectrum (Vapor)             | Data available through spectral databases.    |
| Mass Spectrum (GC-MS)           | Key fragments observed at m/z 168, 140, 139.  |

## Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4,7-Difluoroindan-1-one** is not readily available in the public domain, a general and representative method for the synthesis of fluorinated indanones can be adapted from established literature procedures. The synthesis of related fluorinated and trifluoromethylated indanone derivatives has been achieved through Claisen condensations followed by selective fluorinations.[2]

A plausible synthetic approach for **4,7-Difluoroindan-1-one** would involve the intramolecular Friedel-Crafts acylation of a suitably substituted 3-(difluorophenyl)propanoic acid.

General Experimental Protocol for Friedel-Crafts Cyclization to Indanones:

This protocol is a generalized procedure and may require optimization for the specific synthesis of **4,7-Difluoroindan-1-one**.

Materials:

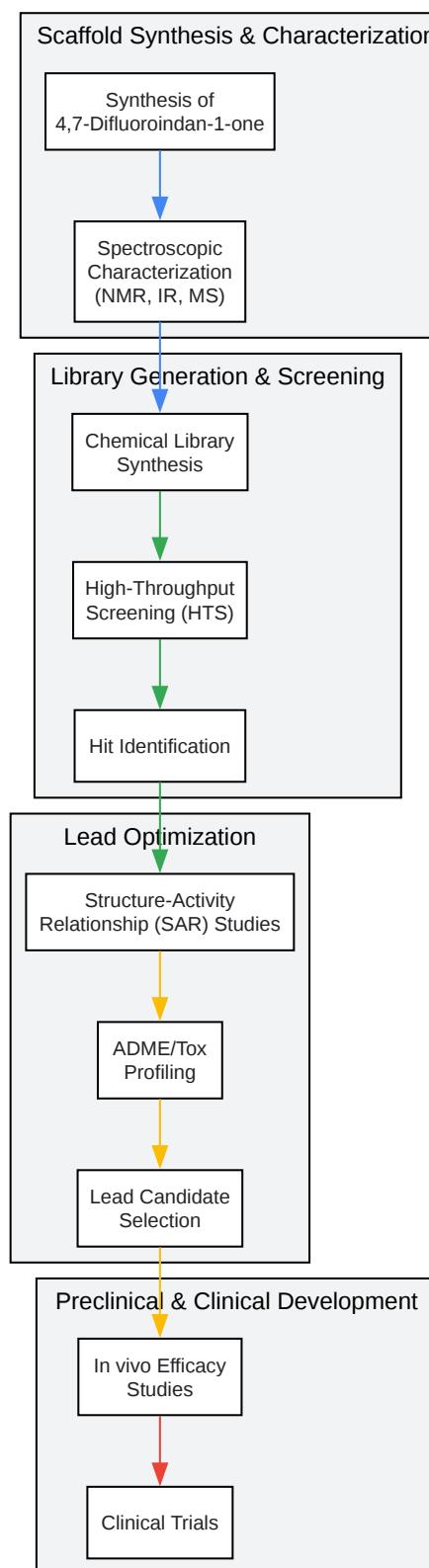
- 3-(2,5-Difluorophenyl)propanoic acid (starting material)
- Polyphosphoric acid (PPA) or another suitable Lewis acid catalyst (e.g., AlCl<sub>3</sub>, triflic acid)

- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Chromatography equipment for purification (e.g., silica gel for column chromatography)

**Procedure:**

- **Reaction Setup:** A clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the starting material, 3-(2,5-Difluorophenyl)propanoic acid.
- **Addition of Catalyst:** Under an inert atmosphere (e.g., nitrogen or argon), the cyclizing agent, such as polyphosphoric acid, is added to the reaction flask. The amount of catalyst will need to be determined empirically, but a common starting point is a 10-fold excess by weight.
- **Reaction:** The reaction mixture is heated with stirring. The optimal temperature and reaction time will depend on the specific substrate and catalyst used. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion of the reaction, the mixture is cooled to room temperature and then carefully quenched by pouring it onto crushed ice.
- **Extraction:** The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined.

- **Washing:** The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **4,7-Difluoroindan-1-one** is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.


**Characterization:** The identity and purity of the synthesized **4,7-Difluoroindan-1-one** should be confirmed by spectroscopic methods, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry.

## Potential Applications in Drug Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.<sup>[3][4][5][6]</sup> Fluorine's high electronegativity and small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.<sup>[5]</sup>

While specific biological activities for **4,7-Difluoroindan-1-one** have not been extensively reported, the indanone scaffold itself is present in a wide range of biologically active compounds with applications as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.<sup>[7]</sup> Therefore, **4,7-Difluoroindan-1-one** represents a valuable building block for the synthesis of novel drug candidates. The difluoro substitution pattern on the aromatic ring can be expected to modulate the electronic properties and metabolic stability of potential drug molecules derived from this core structure.

The workflow for leveraging a novel scaffold like **4,7-Difluoroindan-1-one** in a drug discovery program is outlined below.



[Click to download full resolution via product page](#)

Drug Discovery Workflow using a Novel Scaffold.

## Conclusion

**4,7-Difluoroindan-1-one** is a readily accessible synthetic building block with significant potential for the development of novel therapeutic agents. Its fluorinated indanone core offers a promising starting point for the design of molecules with modulated physicochemical and pharmacological properties. Further investigation into the synthesis of a diverse chemical library based on this scaffold, followed by biological screening, is warranted to explore its full potential in drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4,7-DIFLUOROINDAN-1-ONE CAS#: 130408-16-1 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BIOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- To cite this document: BenchChem. [4,7-Difluoroindan-1-one CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171051#4-7-difluoroindan-1-one-cas-number-and-molecular-formula>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)